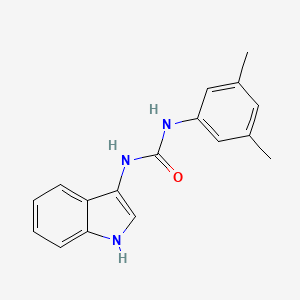
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea, also known as GW-501516 or Cardarine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism, as well as in modulating inflammation and oxidative stress.
Aplicaciones Científicas De Investigación
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea has been extensively studied for its potential applications in various fields, including metabolic disorders, cardiovascular diseases, cancer, and neurodegenerative diseases. It has been shown to improve insulin sensitivity, increase glucose uptake, and reduce inflammation in animal models of obesity and type 2 diabetes. It has also been found to improve lipid metabolism and reduce atherosclerosis in animal models of cardiovascular diseases. In addition, it has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. Moreover, it has been demonstrated to protect against neurodegeneration and improve cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity, as well as reduced inflammation and oxidative stress. In addition, PPARδ activation has been shown to induce apoptosis in cancer cells and protect against neurodegeneration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including:
- Increased fatty acid oxidation and glucose uptake
- Improved insulin sensitivity
- Reduced inflammation and oxidative stress
- Improved lipid metabolism and reduced atherosclerosis
- Inhibition of cancer cell growth and induction of apoptosis
- Protection against neurodegeneration and improvement of cognitive function
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea has several advantages for lab experiments, including its high potency, selectivity, and specificity for PPARδ. It is also relatively stable and easy to synthesize. However, it has some limitations, including its potential toxicity and lack of long-term safety data. Moreover, its effects may vary depending on the animal model, dose, and duration of treatment.
Direcciones Futuras
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea has several potential future directions, including:
- Development of more potent and selective PPARδ agonists
- Investigation of its effects on other diseases, such as liver disease and inflammatory bowel disease
- Exploration of its potential as a performance-enhancing drug in sports
- Evaluation of its long-term safety and efficacy in humans
- Development of novel drug delivery systems to improve its bioavailability and tissue distribution
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields. Its activation of PPARδ leads to improved metabolic function, reduced inflammation and oxidative stress, and protection against cancer and neurodegeneration. Although it has some limitations, its future directions are promising and warrant further investigation.
Métodos De Síntesis
The synthesis of 1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea involves the reaction of 3-amino-1H-indole with 3,5-dimethylphenyl isocyanate in the presence of a suitable solvent and a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The purity of the compound can be further improved by recrystallization or chromatographic purification.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-12(2)9-13(8-11)19-17(21)20-16-10-18-15-6-4-3-5-14(15)16/h3-10,18H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFJSIBKCDDGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Ar,7aS)-5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine](/img/structure/B2616684.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2616685.png)
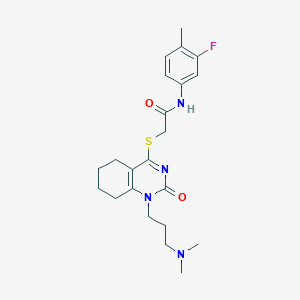
![1,6,7-trimethyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2616688.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2616692.png)
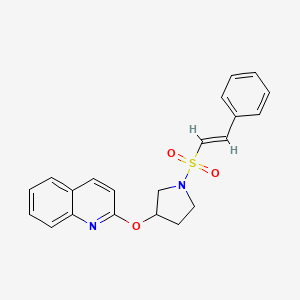
![2-(2-methoxyphenoxy)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2616697.png)
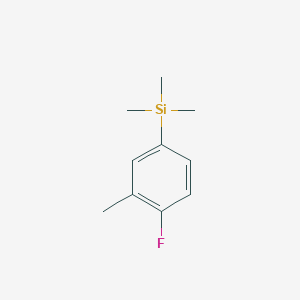
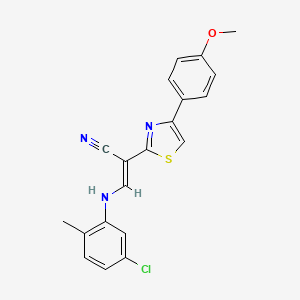
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2616701.png)
![1,7-Dimethyl-3-(2-morpholin-4-ylethyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2616702.png)
![7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2616703.png)